molecular formula C9H9BrN4 B1444952 [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 944905-68-4

[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1444952
CAS RN: 944905-68-4
M. Wt: 253.1 g/mol
InChI Key: MJNUZKGXASEWKZ-UHFFFAOYSA-N
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Description

The compound “[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of methanamine, which is a heterocyclic organic compound with a cage-like structure . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 3-bromophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a bromine atom attached to the third carbon .

Scientific Research Applications

  • Nonlinear-Optical (NLO) Properties : A study by Maza et al. (2020) on the synthesis, structural investigation, and NLO properties of Schiff bases with halogens and triazole moieties, including compounds similar to [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine, revealed their potential in NLO applications. These compounds, due to their structural configuration, contribute significantly to the field of nonlinear optics (Maza et al., 2020).

  • Antimicrobial Activities : Research by Thomas et al. (2010) on quinoline derivatives carrying 1,2,3-triazole moiety demonstrated that these compounds exhibit moderate to very good antibacterial and antifungal activities. This suggests that [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine and similar derivatives could be potent in combating microbial infections (Thomas, Adhikari, & Shetty, 2010).

  • Synthesis and Characterization : Younas, Hallaoui, and Anouar (2014) focused on the synthesis and structural characterization of a compound similar to [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine. Their study provides insights into the synthesis pathways and structural aspects of such compounds, which is crucial for their application in various fields (Younas, Hallaoui, & Anouar, 2014).

  • Catalytic Activity : A study by Sole et al. (2019) investigated novel ruthenium complexes bearing triazole-based ligands, demonstrating their excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This suggests the potential use of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine in catalytic applications (Sole et al., 2019).

  • Pharmacological Activity : Studies on the biological and pharmacological activities of 1,2,4-triazole derivatives have shown a range of potential applications, including antimicrobial and anticancer properties. These studies highlight the diverse applications of compounds like [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine in medicine and pharmaceuticals (Ohloblina, Bushuieva, & Parchenko, 2022).

Future Directions

The future directions for research on “[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine” could include further exploration of its synthesis, its potential biological activity, and its physical and chemical properties. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

[1-(3-bromophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUZKGXASEWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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